N-(4-amino-1,3,5-triazin-2-yl)-4-methylbenzamide
Description
N-(4-Amino-1,3,5-triazin-2-yl)-4-methylbenzamide is a triazinyl amide derivative characterized by a 1,3,5-triazine core substituted with an amino group at the 4-position and a 4-methylbenzamide moiety at the 2-position. For instance, compounds such as N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-4-methylbenzanilide (4b) and other triazinyl amides are synthesized via nucleophilic substitution reactions using cyanuric chloride as a starting material, followed by sequential substitutions with amines or amides .
Properties
CAS No. |
806635-24-5 |
|---|---|
Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-(4-amino-1,3,5-triazin-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C11H11N5O/c1-7-2-4-8(5-3-7)9(17)15-11-14-6-13-10(12)16-11/h2-6H,1H3,(H3,12,13,14,15,16,17) |
InChI Key |
SIHKRGNBEUOXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-1,3,5-triazin-2-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-amino-1,3,5-triazine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(4-amino-1,3,5-triazin-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
N-(4-amino-1,3,5-triazin-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-amino-1,3,5-triazin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation. The compound can induce cell cycle arrest at the G0/G1 and G2/M phases, leading to apoptosis in cancer cells. This effect is mediated through pathways that are independent of the p53 protein .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., halogens in 4e, 3g) generally reduce melting points compared to methyl or dimethylamino substituents, likely due to altered crystal packing .
- Functional Group Impact: α-Ketoamide derivatives (e.g., 3b, 3g) exhibit higher melting points than simple anilides (e.g., 4b, 4e), suggesting stronger intermolecular interactions via keto-enol tautomerism .
- Amino vs.
Key Observations :
- Substituent Position and Activity : Para-substituted benzamide derivatives (e.g., 4-methyl in the target compound) often show enhanced target affinity compared to ortho or meta isomers, as seen in kinase inhibitors .
- However, the absence of a flexible linker (as in 109) could limit potency .
- Electron-Deficient Substituents : Halogen or nitro groups (e.g., 4k in ) may improve membrane permeability but reduce solubility, necessitating a balance in drug design .
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